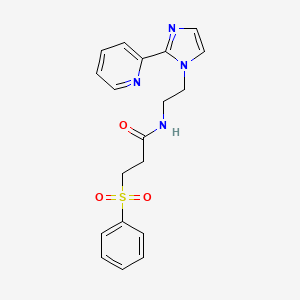
3-(phenylsulfonyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a phenylsulfonyl group, a pyridin-2-yl group, and a 1H-imidazol-1-yl group. These groups are common in many pharmaceuticals and agrochemicals due to their unique physicochemical properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its molecular structure and the nature of its constituent groups. Fluorine-containing compounds, for example, often have unique properties that make them useful in various applications .科学的研究の応用
Medicinal Chemistry: Drug Development
The core structure of the compound, featuring an imidazopyridine moiety, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This structure is beneficial for creating new drugs because it can interact with various biological targets. The compound’s ability to bind with different receptors and enzymes makes it a valuable candidate for the development of medications for diseases such as cancer, neurological disorders, and infectious diseases.
Material Science: Organic Electronics
Due to its structural character, the compound is also useful in material science, particularly in the development of organic electronics . Its molecular framework can be utilized to create organic semiconductors, which are essential for constructing flexible electronic devices. This application is significant for advancing wearable technology and developing new forms of displays and lighting.
Biological Research: Neurotoxicity Studies
In biological research, derivatives of this compound have been studied for their neurotoxic potentials. For instance, similar compounds have been investigated for their effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain, which are associated with behavioral parameters and swimming potential in aquatic organisms . This research is crucial for understanding the impact of chemicals on the nervous system and for assessing environmental toxicity.
Synthetic Chemistry: Catalyst-Free Synthesis
The compound’s structure lends itself to catalyst-free synthesis methods, which are advantageous for creating imidazo[1,2-a]pyridines . These methods are environmentally benign and provide efficient access to the desired products. This application is important for the sustainable production of chemicals and for reducing the environmental footprint of chemical manufacturing.
Pharmacology: Antioxidant and Antitumor Activities
Compounds with the imidazopyridine scaffold have shown promising antioxidant and antitumor activities . These properties are essential for developing new therapies for oxidative stress-related diseases and for cancer treatment. The compound’s ability to scavenge free radicals and inhibit tumor growth could lead to significant advancements in pharmacology.
Environmental Science: Ecotoxicology
The compound and its derivatives can be used to study the ecotoxicological effects on aquatic life . Understanding how these compounds affect organisms at different trophic levels helps in assessing the risk and impact of chemical pollutants in the environment. This application is vital for environmental protection and for formulating regulations on chemical usage.
作用機序
Target of Action
The compound contains a benzenesulfonyl group and a pyridin-2-yl-1H-imidazol-1-yl group. Compounds containing these groups are often involved in various biological activities. For instance, benzenesulfonyl compounds are known to have antibacterial, antifungal, and anticancer activities . Pyridin-2-yl-1H-imidazol compounds are often used in medicinal chemistry due to their wide range of biological activities .
Mode of Action
The benzenesulfonyl group, for instance, is known to form strong hydrogen bonds with its target, which can inhibit the target’s activity .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its structure and the route of administration. Factors such as absorption, distribution, metabolism, and excretion (ADME) can greatly influence a compound’s bioavailability and efficacy .
Result of Action
The result of this compound’s action would depend on its specific targets and mode of action. Given the potential biological activities of its structural components, it could potentially have antibacterial, antifungal, or anticancer effects .
特性
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c24-18(9-15-27(25,26)16-6-2-1-3-7-16)21-11-13-23-14-12-22-19(23)17-8-4-5-10-20-17/h1-8,10,12,14H,9,11,13,15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKOWPGEDYQGKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCCN2C=CN=C2C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylsulfonyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

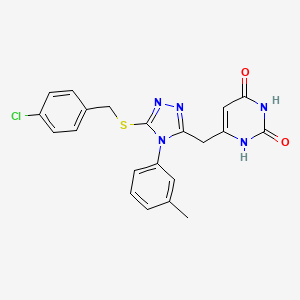
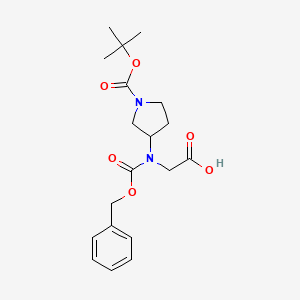

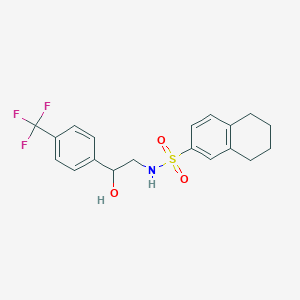
![3-[(Cyclohexylcarbonyl)amino]-3-(4-isopropylphenyl)propanoic acid](/img/structure/B2951654.png)
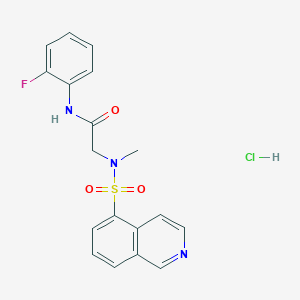
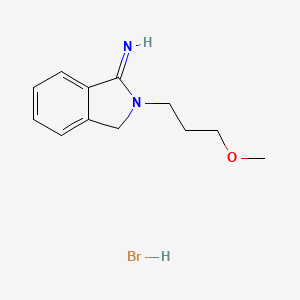
![3-[[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile](/img/structure/B2951659.png)
![N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2951660.png)


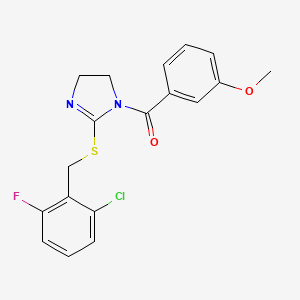
![N-(3-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2951665.png)
![N-[4-(2-chlorophenyl)-6-methyl-5-oxo-2-phenylpyridazin-3-yl]thiophene-2-carboxamide](/img/structure/B2951671.png)